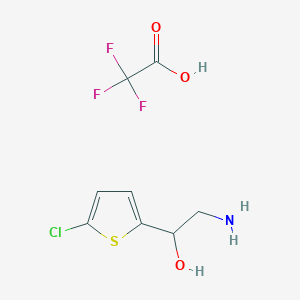

2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol, trifluoroacetic acid

Description

2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol, trifluoroacetic acid is a chemical compound that features a thiophene ring substituted with a chlorine atom and an aminoethanol group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

Molecular Formula |

C8H9ClF3NO3S |

|---|---|

Molecular Weight |

291.68 g/mol |

IUPAC Name |

2-amino-1-(5-chlorothiophen-2-yl)ethanol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H8ClNOS.C2HF3O2/c7-6-2-1-5(10-6)4(9)3-8;3-2(4,5)1(6)7/h1-2,4,9H,3,8H2;(H,6,7) |

InChI Key |

HNPABQYWRKMLGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(CN)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The product is then treated with trifluoroacetic acid to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol, trifluoroacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The aminoethanol group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-one hydrochloride

- 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}ethan-1-ol

- 2-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride

Uniqueness

2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol, trifluoroacetic acid is unique due to the presence of both an aminoethanol group and a trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol, trifluoroacetic acid (CAS Number: 1249821-81-5) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol is C₆H₈ClNOS, with a molecular weight of 177.65 g/mol. It is characterized by the presence of an amino group and a chlorothiophene moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClNOS |

| Molecular Weight | 177.65 g/mol |

| CAS Number | 1249821-81-5 |

| Appearance | Solid (data not specified) |

Synthesis

The synthesis of 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol typically involves the reaction of 5-chlorothiophene derivatives with amino alcohols under controlled conditions. The trifluoroacetic acid component may be used as a catalyst or solvent to facilitate the reaction.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol exhibit significant antimicrobial properties. For instance, chlorothiophene derivatives have shown effectiveness against various bacterial strains, suggesting that the presence of the chlorothiophene ring enhances antimicrobial activity due to its ability to disrupt bacterial cell membranes.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with structural similarities to 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol may exert neuroprotective effects. These effects are thought to be mediated through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various chlorothiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with amino substitutions exhibited enhanced activity compared to their non-amino counterparts, supporting the hypothesis that the amino group plays a crucial role in biological interactions.

Case Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer potential of thiophene derivatives, compounds similar to 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol were tested against various cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis, highlighting their potential as therapeutic agents in oncology.

The mechanisms underlying the biological activities of 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol are likely multifaceted:

- Membrane Disruption : The lipophilic nature of the chlorothiophene ring may facilitate interaction with microbial membranes, leading to cell lysis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and progression.

- Neurotransmitter Modulation : Potential interactions with neurotransmitter receptors may confer neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.